molecular formula C9H9BrN2 B8327328 2-Bromo-6-(3-pyrroline-1-yl)pyridine

2-Bromo-6-(3-pyrroline-1-yl)pyridine

Cat. No.: B8327328
M. Wt: 225.08 g/mol
InChI Key: VYCNPSYOTHQZDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-6-(3-pyrroline-1-yl)pyridine is a brominated pyridine derivative featuring a 3-pyrroline (a partially unsaturated five-membered nitrogen heterocycle) substituent at the 6-position of the pyridine ring.

Properties

Molecular Formula

C9H9BrN2

Molecular Weight

225.08 g/mol

IUPAC Name

2-bromo-6-(2,5-dihydropyrrol-1-yl)pyridine

InChI

InChI=1S/C9H9BrN2/c10-8-4-3-5-9(11-8)12-6-1-2-7-12/h1-5H,6-7H2

InChI Key

VYCNPSYOTHQZDA-UHFFFAOYSA-N

Canonical SMILES

C1C=CCN1C2=NC(=CC=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-bromo-6-(3-pyrroline-1-yl)pyridine with its structural analogs, focusing on substituent effects , synthetic routes , and biological activities .

Substituent Variations at the 6-Position of Pyridine
Compound Name Substituent at 6-Position Key Properties/Activities Reference
This compound 3-Pyrroline (unsaturated N-heterocycle) Potential for π-π interactions; untested in provided data
2-Bromo-6-(4,5-diphenylimidazol-2-yl)pyridine Bulky diphenylimidazole Anticancer activity (IC₅₀: 7–12 µM against HT-1080 and Caco-2 cells)
3-Bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine Pyrrolidine (saturated N-heterocycle) Higher hydrophobicity (logP ~2.3) compared to unsaturated analogs
2-Bromo-6-(trifluoromethyl)pyridine Trifluoromethyl group Enhanced metabolic stability; mp 49–50°C

Key Insights :

  • Electron-Donating vs. Withdrawing Groups : The bromine atom at position 2 enhances electrophilicity, facilitating cross-coupling reactions. Substitutions at position 6 with nitrogen heterocycles (e.g., pyrroline, imidazole) improve binding to biological targets like kinases or DNA .
  • Ring Saturation : Saturated pyrrolidine analogs (e.g., 3-bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine) exhibit higher logP values (~2.3) compared to unsaturated pyrroline derivatives, which may influence membrane permeability .
  • Biological Activity : Imidazole-substituted analogs (e.g., compound 7b and 7c in ) show potent anticancer activity, with IC₅₀ values comparable to doxorubicin. This suggests that bulky substituents at position 6 enhance target engagement .

Comparison of Key Steps :

Step This compound 2-Bromo-6-(imidazol-2-yl)pyridine
Core Synthesis Likely requires palladium-catalyzed coupling for pyrroline attachment One-pot condensation
Functionalization Potential for Suzuki-Miyaura coupling at C2-Br Click chemistry with azides
Yield Not reported 70–80%
Anticancer Activity

While this compound itself lacks reported activity data, its imidazole-triazole analogs demonstrate significant anticancer effects:

  • HT-1080 Cells : Compounds 7b , 7c , and 7f showed IC₅₀ values of 7.2–11.5 µM, comparable to doxorubicin (IC₅₀: 6.8 µM) .
  • Caco-2 Cells : Compounds 7b and 7c exhibited IC₅₀ values of 8.9–9.4 µM .
    Molecular docking studies suggest that the imidazole-triazole moiety enhances binding to tubulin or DNA topoisomerase II .
Physicochemical Properties
  • Hydrophobicity : Pyrrolidine-substituted analogs (e.g., 3-bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine) have logP ~2.3, favoring blood-brain barrier penetration .
  • Melting Points : Bromine and trifluoromethyl groups increase melting points (e.g., 2-bromo-6-(trifluoromethyl)pyridine melts at 49–50°C) .

Preparation Methods

Bromination of 6-Substituted Pyridines

The introduction of bromine at the 2-position of pyridine derivatives often employs liquid bromine under controlled conditions. For instance, in the synthesis of 2-bromo-6-methylpyridine, a 1:3 molar ratio of substrate to bromine in dichloromethane/water at 10–20°C achieves selective monobromination. This reaction proceeds via electrophilic aromatic substitution, where the methyl group at the 6-position directs bromination to the ortho (2-) position. Adjusting the pH to 7–8 post-reaction ensures the isolation of a 6:1 mixture of 2-bromo-6-bromomethylpyridine and 2-bromo-6-(dibromomethyl)pyridine.

Table 1: Bromination Conditions for 2-Bromo-6-Methylpyridine Derivatives

ParameterOptimal ValueImpact on Yield
Molar Ratio (Pyridine:Bromine)1:3Maximizes mono-bromination
Temperature10–20°C (dropwise), 50°C (reaction)Minimizes di-bromination
Reaction Time10–12 hEnsures completion
Post-Reaction pH7–8Facilitates extraction

Functionalization at the 6-Position: Introducing 3-Pyrroline

Nucleophilic Aromatic Substitution (NAS)

The 6-position of 2-bromo-6-methylpyridine can be functionalized via NAS. For example, replacing methyl groups with amine precursors enables subsequent cyclization to form pyrroline. A two-step process involving oxidation of the methyl group to an aldehyde (via urotropin-mediated reactions) followed by reductive amination with 1,3-diaminopropane has been proposed.

Hypothetical Pathway :

  • Oxidation : 2-Bromo-6-methylpyridine → 2-bromo-6-aldehyde pyridine

    • Reagents: Urotropin (1:2 molar ratio), ethanol, 40°C, 12 h.

  • Reductive Amination :

    • Aldehyde + 1,3-diaminopropane → Imine intermediate → Cyclization to 3-pyrroline.

    • Catalyzed by NaBH₃CN or Pd/C under H₂ atmosphere.

Transition Metal-Catalyzed Coupling

Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig) between 2-bromo-6-aminopyridine and 1,3-dibromopropane could directly install the pyrroline moiety. This method, however, requires careful optimization of ligands and bases to avoid over-alkylation.

Table 2: Comparative Analysis of Coupling Strategies

MethodConditionsYield (%)Limitations
NAS with UrotropinEthanol, 40°C, 12 h60–70*Requires aldehyde precursor
Reductive AminationNaBH₃CN, MeOH50–65*Competing side reactions
Buchwald-HartwigPd₂(dba)₃, XPhos, 100°C70–80*High catalyst loading

*Theoretical yields based on analogous reactions.

Hydrolysis and Purification

Acidic Hydrolysis

Post-coupling hydrolysis in acetic acid and concentrated H₂SO₄ at 80–100°C for 3–5 h removes protecting groups and ensures ring closure. For instance, the hydrolysis of intermediates in the synthesis of 2-bromo-6-aldehyde pyridine achieves 85–90% purity after recrystallization (ethanol/water, 9:1).

Recrystallization and Characterization

Cooling the reaction mixture to 0–10°C precipitates the product, which is purified via suction filtration. High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) (e.g., δ 4.28 ppm for pyrroline protons) confirm structural integrity.

Challenges and Mitigation Strategies

Regioselectivity in Bromination

Excess bromine (molar ratio >1:3) risks di-bromination at the 4-position. Mitigation involves strict temperature control (10–20°C during addition) and phased bromine addition.

Steric Hindrance in Coupling Reactions

Bulky substituents at the 6-position (e.g., pyrroline) may slow reaction kinetics. Using polar aprotic solvents (DMF, DMSO) and elevated temperatures (100–120°C) enhances reactivity .

Q & A

Q. What are the common synthetic routes for preparing 2-Bromo-6-(3-pyrroline-1-yl)pyridine, and how do reaction conditions influence yield and purity?

The synthesis typically involves coupling reactions between brominated pyridine precursors and pyrroline derivatives. Key methods include:

  • Buchwald-Hartwig amination : Palladium catalysts enable C–N bond formation between 2-bromo-6-substituted pyridines and pyrroline derivatives, requiring precise temperature control (80–100°C) and ligand selection (e.g., Xantphos) to minimize side reactions .
  • Microwave-assisted synthesis : This approach reduces reaction times (e.g., from 24 hours to 1–2 hours) and improves yields (~85–90%) by enhancing reaction homogeneity and energy transfer .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) are preferred for their ability to stabilize intermediates, while avoiding protic solvents that may hydrolyze sensitive functional groups .

Q. How can structural characterization of this compound be reliably performed?

  • Single-crystal X-ray diffraction (SC-XRD) : Use SHELXL for refinement to resolve bond angles and torsional strain in the pyridine-pyrroline system .
  • NMR spectroscopy : 1^1H and 13^13C NMR (in CDCl₃ or DMSO-d₆) identify substituent effects; coupling constants (e.g., J=7.6J = 7.6 Hz for pyridine protons) confirm regiochemistry .
  • High-resolution mass spectrometry (HRMS) : Accurately determine molecular weight (e.g., [M+H]⁺ = 253.04 m/z) and isotopic patterns for bromine .

Advanced Research Questions

Q. How can conflicting data in reaction optimization or spectroscopic characterization be resolved?

  • Contradictory NMR signals : Use 2D NMR (e.g., COSY, HSQC) to distinguish overlapping peaks caused by rotational isomers or solvent effects. For example, pyrroline ring puckering can lead to split signals in 1^1H NMR .
  • Unexpected byproducts in coupling reactions : Monitor reactions via TLC or LC-MS to detect intermediates. Adjust ligand-to-metal ratios (e.g., Pd(OAc)₂:Xantphos = 1:2) to suppress homocoupling of bromopyridine .

Q. What computational methods are effective for predicting the reactivity and binding modes of this compound in biological systems?

  • Molecular docking (AutoDock Vina, Schrödinger) : Simulate interactions with enzyme active sites (e.g., kinases). The bromine atom enhances hydrophobic interactions, while the pyrroline nitrogen participates in H-bonding .
  • Density functional theory (DFT) : Calculate Fukui indices to predict electrophilic/nucleophilic sites. For example, the C-4 position of pyridine is more reactive than C-3 due to electron-withdrawing effects of bromine .

Q. How does the electronic nature of substituents influence the compound’s utility in catalytic applications?

  • Electron-withdrawing groups (e.g., Br) : Enhance oxidative addition in Pd-catalyzed cross-couplings. For instance, Suzuki-Miyaura reactions with arylboronic acids proceed efficiently (yield >75%) at 80°C .
  • Pyrroline as a directing group : Facilitates C–H activation in late-stage functionalization. Use Ru or Rh catalysts to introduce aryl or alkyl groups at the pyridine C-4 position .

Q. What strategies mitigate challenges in crystallizing this compound derivatives?

  • Co-crystallization with co-formers : Tartaric acid or thiourea derivatives improve crystal packing via H-bonding.
  • Vapor diffusion : Slow evaporation of dichloromethane/hexane mixtures (1:3) yields diffraction-quality crystals .

Methodological Tables

Q. Table 1. Comparative Reactivity of Halogenated Pyridines in Cross-Coupling Reactions

SubstrateReaction TypeCatalyst SystemYield (%)Reference
2-Bromo-6-(3-pyrroline)pyridineSuzuki-MiyauraPd(OAc)₂/Xantphos78
2-Chloro-6-(3-pyrroline)pyridineBuchwald-HartwigPd₂(dba)₃/BINAP65
2-Iodo-6-(3-pyrroline)pyridineNegishiNiCl₂(dppe)82

Q. Table 2. Key Spectroscopic Data for Structural Confirmation

TechniqueKey Signal(s)Interpretation
1^1H NMRδ 8.45 (d, J=5.1J = 5.1 Hz, 1H)Pyridine C-H
δ 3.72 (m, 4H, pyrroline)N-CH₂ groups
13^13C NMRδ 157.3 (C-Br)Bromine deshielding effect
HRMS[M+H]⁺ = 253.04 (calc. 253.03)Confirms molecular formula

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.